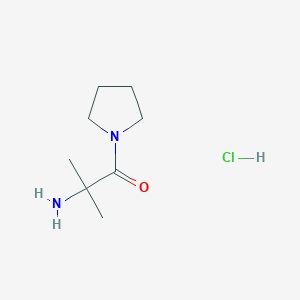
2-Amino-2-methyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride
説明
2-Amino-2-methyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride, also known as alpha-PVP or flakka, is a synthetic stimulant that has become increasingly popular in recent years. It is a derivative of the psychoactive drug pyrovalerone, and is structurally related to other synthetic stimulants such as cathinone and methylone. Alpha-PVP has been shown to produce a range of effects, including increased alertness, euphoria, and increased energy. It has been used recreationally and for medical purposes, and has become increasingly popular in the research community due to its wide range of applications.
科学的研究の応用
Alpha-PVP has a wide range of scientific research applications. It has been used as a research tool to investigate the effects of synthetic stimulants on the central nervous system, as well as to study the effects of psychostimulants on behavior and cognition. It has also been used to study the effects of drugs on the reward system, as well as to investigate the pharmacology of drugs of abuse.
作用機序
The mechanism of action of 2-Amino-2-methyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride is not fully understood. It is believed to act as a reuptake inhibitor of the neurotransmitters dopamine, norepinephrine, and serotonin, as well as acting as an agonist at the 5-HT2A receptor. Additionally, it has been suggested that this compound may act as an agonist at the sigma-1 receptor, which may explain its psychostimulant effects.
Biochemical and Physiological Effects
Alpha-PVP has been shown to produce a range of effects, including increased alertness, euphoria, and increased energy. It has also been shown to produce an increase in heart rate, blood pressure, and body temperature. Additionally, it has been shown to produce an increase in the release of dopamine and norepinephrine in the brain, which may explain its psychostimulant effects.
実験室実験の利点と制限
Alpha-PVP has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it has a wide range of applications, making it a useful tool for a variety of research studies. However, it is important to note that 2-Amino-2-methyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride is not approved for human use, and its use in humans is not recommended.
将来の方向性
The potential future directions for 2-Amino-2-methyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride research are numerous. It could be used to further investigate the effects of psychostimulants on behavior and cognition, as well as to study the effects of drugs on the reward system. Additionally, it could be used to investigate the pharmacology of drugs of abuse, as well as to investigate the mechanisms of action of synthetic stimulants on the central nervous system. Finally, it could be used to further investigate the effects of this compound on the release of neurotransmitters in the brain.
特性
IUPAC Name |
2-amino-2-methyl-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,9)7(11)10-5-3-4-6-10;/h3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROZEDZYTCNAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220031-32-2 | |
| Record name | 2-amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



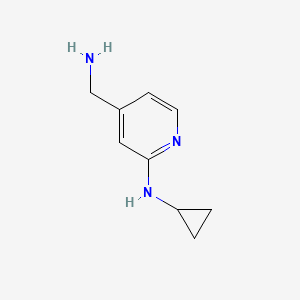


![Ethyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B1527344.png)

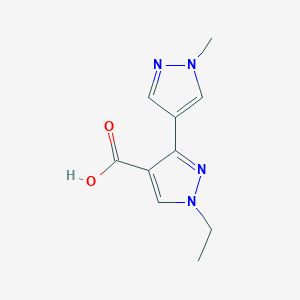
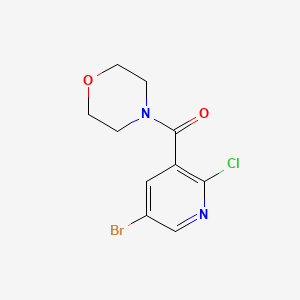

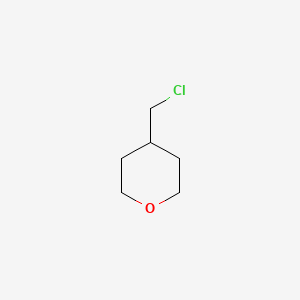


![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1527357.png)
![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)
![[4-(Methylcarbamoyl)phenyl]methanesulfonyl chloride](/img/structure/B1527362.png)